1H-Isoindole-1,3(2H)-dione, 2-(2-fluoro-5-methoxy-4-(1-methylethoxy)phenyl)-4,5,6,7-tetrahydro-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-fluoro-5-methoxy-4-(1-methylethoxy)phenyl)-4,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as fluoro, methoxy, and methylethoxy groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents in various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimides: Compounds with a similar isoindole-1,3-dione core structure.
Isoindolines: Reduced forms of isoindole derivatives with similar chemical properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(2-fluoro-5-methoxy-4-(1-methylethoxy)phenyl)-4,5,6,7-tetrahydro- is unique due to the presence of specific functional groups such as fluoro, methoxy, and methylethoxy, which may impart distinct chemical and biological properties.
Properties
CAS No. |
134882-58-9 |
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Molecular Formula |
C18H20FNO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(2-fluoro-5-methoxy-4-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C18H20FNO4/c1-10(2)24-16-8-13(19)14(9-15(16)23-3)20-17(21)11-6-4-5-7-12(11)18(20)22/h8-10H,4-7H2,1-3H3 |
InChI Key |
QNGIZGFITYKLHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)F)N2C(=O)C3=C(C2=O)CCCC3)OC |
Origin of Product |
United States |
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